5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Description
5-[(3-Methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted at positions 3 and 3. The 3-phenyl group and the 5-[(3-methylphenyl)amino] substituent differentiate it from classical TZDs like pioglitazone or rosiglitazone. This compound is synthesized via Knoevenagel condensation, a method widely used for preparing 5-arylidene TZDs by reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes or ketones under basic conditions (e.g., piperidine in ethanol) .
However, the amino-substituted arylidene moiety in this compound suggests distinct electronic and steric properties that may influence its biological activity, solubility, and metabolic stability compared to other TZDs.
Properties
IUPAC Name |
5-(3-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-5-7-12(10-11)17-14-15(19)18(16(20)21-14)13-8-3-2-4-9-13/h2-10,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSUICBBPYGUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methylphenylamine with phenyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5-[(3-Methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted thiazolidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinediones exhibit promising anticancer properties. A study demonstrated that derivatives of thiazolidinediones could inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specifically, 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione was tested against several cancer cell lines using the MTT assay, revealing an IC50 value of approximately 42.30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Compound | 42.30 |
| Cisplatin | 21.42 |
This suggests that while it is less potent than cisplatin, it still holds potential as a chemotherapeutic agent.
Antimicrobial Properties
Thiazolidinediones have also been noted for their antimicrobial effects. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinediones is another area of interest. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Thiazolidinediones in Cancer Treatment
A significant case study involved the evaluation of thiazolidinedione derivatives in breast cancer models. The study found that these compounds could effectively reduce tumor size in vivo while exhibiting minimal toxicity to normal cells . This highlights their potential as safer alternatives to traditional chemotherapeutics.
Antimicrobial Efficacy Against Resistant Strains
Another case study focused on the antimicrobial efficacy of thiazolidinediones against antibiotic-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting a new avenue for combating resistant infections .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity to produce desired biological outcomes. The exact mechanism may vary depending on the application, but it generally involves binding to active sites and altering biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituents:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3-methylphenylamino group (electron-donating) contrasts with chlorine or methoxy substituents in analogues, which may alter receptor binding or metabolic pathways .
- Amino vs. Alkyl/Arylidene Substituents: Unlike most TZDs with arylidene groups at position 5, the amino substituent in the target compound could improve solubility but reduce membrane permeability .
Antidiabetic Potential
- Classical TZDs (e.g., rosiglitazone) act as PPARγ agonists, improving insulin sensitivity . The target compound’s amino group may modulate PPARγ affinity or target alternative pathways like α-glucosidase inhibition.
- SAR Insight : Bulky substituents (e.g., naphthyl or coumarinyl) at position 5 enhance antidiabetic activity, as seen in analogues .
Antimicrobial and Antitubercular Activity
- 5-(4-Methoxybenzylidene)-TZD derivatives exhibit potent antitubercular activity (MIC: 1.6 µg/mL against M. tuberculosis) . The target compound’s substituents may lack similar efficacy due to reduced lipophilicity.
Anticancer and Anti-Inflammatory Activity
- Compounds with dichlorophenyl or furan groups (e.g., ) show anticancer activity via CDK2 inhibition (docking score: 7.299 kcal/mol) and anti-inflammatory effects by albumin denaturation inhibition. The target compound’s amino group could facilitate hydrogen bonding with kinase active sites.
Physicochemical Properties
Key Findings:
- The amino group improves aqueous solubility but may reduce blood-brain barrier penetration compared to fluorobenzyl or pyridine-containing analogues.
Biological Activity
5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data in tables to enhance understanding.
Chemical Overview
The compound belongs to the thiazolidine-2,4-dione family, characterized by its unique structural properties. Its molecular formula is , and it features a thiazolidine ring that contributes to its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound acts as a dual inhibitor of critical signaling pathways including Raf/MEK/ERK and PI3K/Akt. This dual inhibition leads to cell cycle arrest and apoptosis in human leukemia cells (U937) .
- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating varying degrees of potency:
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5c | 23.56 | HCT116 |
| 6a | 12.89 | MCF-7 |
| 7c | 13.48 | HepG2 |
These results underscore the compound's potential as a lead for developing new anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results that suggest its use in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is closely linked to their structural features. Modifications on the phenyl and thiazolidine rings can significantly influence their efficacy:
- Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit enhanced binding affinity and biological activity.
- Electronic Effects : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological targets .
Study on Anticancer Activity
A recent study synthesized several derivatives of thiazolidine-2,4-dione and evaluated their anticancer activities against different cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The findings indicated that certain derivatives displayed superior cytotoxicity compared to others, suggesting a selective action based on structural modifications.
Evaluation of Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, supporting its potential as an antimicrobial agent.
Q & A
Q. How can researchers optimize the synthesis of 5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione to improve yield and purity?
- Methodological Answer : Synthesis optimization can be achieved by varying reaction conditions such as solvent systems, catalysts, and stoichiometric ratios. For example, highlights a protocol using S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O, which can be modified by substituting DMF with polar aprotic solvents (e.g., DMSO) to enhance solubility. Additionally, adjusting the molar ratio of reactants (e.g., increasing phenylisothiocyanate from 1:1 to 1:1.2) may reduce side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF-ethanol mixtures) is critical for isolating high-purity products .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazolidine-2,4-dione core and substituent positions. For instance, the characteristic singlet for the C=O group in the thiazolidinedione ring appears at ~170 ppm in ¹³C NMR. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 341.08). Infrared (IR) spectroscopy should show stretches for N-H (~3300 cm⁻¹) and C=O (~1750 cm⁻¹). Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Q. What are the recommended safety protocols for handling this compound during laboratory experiments?
- Methodological Answer : Due to potential reactivity with oxidizers and moisture-sensitive nature ( ), handling requires:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C, separated from oxidizers.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for anticancer applications?
- Methodological Answer : SAR studies require systematic modifications to the phenyl and methylphenyl substituents. For example, introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position of the phenyl ring (as in ) can enhance cytotoxicity. Biological evaluation via in vitro assays like the MTT test (using IC₅₀ values against HeLa or MCF-7 cells) and molecular docking (e.g., targeting EGFR or COX-2 using AutoDock Vina) can correlate structural changes with activity. Computational tools (e.g., DFT for electronic properties) further rationalize observed trends .
Q. How should contradictory data on synthetic yields from different protocols be resolved?
- Methodological Answer : Discrepancies in yields (e.g., reports 65% vs. ’s 78%) may arise from reaction kinetics or purification efficiency. Researchers should:
- Control Variables : Replicate both protocols under identical conditions (temperature, solvent grade).
- Monitor Intermediate Stability : Use HPLC to track degradation of intermediates (e.g., thiosemicarbazide derivatives).
- Statistical Analysis : Apply ANOVA to compare yields across ≥3 trials. Adjusting catalyst loading (e.g., Et₃N from 1.5 to 2.0 eq.) or reaction time (3–6 hours) may reconcile differences .
Q. What methodologies are suitable for evaluating the pharmacokinetic profile of this compound?
- Methodological Answer : Pharmacokinetic studies require:
- Absorption : Caco-2 cell monolayer assays to measure permeability (Papp values).
- Metabolism : Liver microsome incubations (human or rat) with LC-MS/MS to identify metabolites.
- Distribution : Radiolabeled compound (¹⁴C) tracking in rodent tissues via autoradiography.
- Excretion : Urine and fecal collection over 72 hours post-administration, analyzed by UPLC-QTOF. ’s interaction studies with cytochrome P450 isoforms (e.g., CYP3A4 inhibition assays) further clarify metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
